2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
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Overview
Description
2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of 2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of appropriate aniline derivatives with thiadiazole precursors. One common method involves the reaction of 2-ethyl aniline with 1,2,3-thiadiazole-4-carboxaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours .
Industrial production methods for thiadiazole derivatives may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism . In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.
2,5-Dimethyl-1,3,4-thiadiazole: Exhibits potent antioxidant and anti-inflammatory activities.
4-Phenyl-1,2,3-thiadiazole: Used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C11H13N3S |
---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
2-ethyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C11H13N3S/c1-2-9-5-3-4-6-11(9)12-7-10-8-15-14-13-10/h3-6,8,12H,2,7H2,1H3 |
InChI Key |
SPXXMSKNKSUBJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NCC2=CSN=N2 |
Origin of Product |
United States |
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